molecular formula C16H15Cl2NO4S B2806989 Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 884986-97-4

Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2806989
CAS No.: 884986-97-4
M. Wt: 388.26
InChI Key: VVSAXRZLPYBTFG-UHFFFAOYSA-N
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Description

The compound Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycinate derivative featuring a 3,4-dichlorophenyl group and a 4-methylphenyl sulfonyl moiety. For instance, Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432007-40-4) shares structural similarities, with a molecular formula of C₁₀H₁₁Cl₂NO₄S and a molecular weight of 312.17 g/mol . This compound is manufactured as a high-purity API intermediate (≥97%) under ISO-certified processes, highlighting its relevance in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-11-3-6-13(7-4-11)24(21,22)19(10-16(20)23-2)12-5-8-14(17)15(18)9-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSAXRZLPYBTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative notable for its potential biological activities. Its molecular formula is C15H16Cl2NO4SC_{15}H_{16}Cl_{2}NO_{4}S, with a molecular weight of approximately 374.23 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research suggests that it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus, warranting further investigation into its potential applications in treating infections.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular processes. For instance, it may inhibit enzymes or receptors that play crucial roles in bacterial growth and proliferation. Understanding these interactions is vital for elucidating the compound's mechanism of action.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of certain bacterial strains, showing a dose-dependent response. For example, at concentrations ranging from 10 to 100 µg/mL, significant inhibition was observed.
  • Comparative Analysis : A comparative study with similar compounds revealed that this compound has enhanced binding affinity to target proteins due to the specific positioning of its chloro and methyl groups. This structural arrangement may improve its efficacy compared to other sulfonyl glycine derivatives.

Toxicological Considerations

While the compound shows promise, it is essential to assess its toxicity profile. Initial assessments indicate that it may exhibit low toxicity; however, further studies are required to evaluate its safety in vivo and potential side effects.

Data Table: Biological Activity Summary

Activity Type Observed Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of E. coli growth10 - 100
AntimicrobialInhibition of S. aureus growth10 - 100
Binding AffinityEnhanced due to structural featuresN/A

Future Directions

The exploration of this compound should focus on:

  • In Vivo Studies : To confirm its efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which it exerts its biological effects.
  • Formulation Development : To optimize its delivery for potential therapeutic applications.

Comparison with Similar Compounds

Key Findings:

Chlorine atoms may also improve lipophilicity, influencing membrane permeability in biological systems. Methoxy groups (e.g., in CAS 359027-98-8) are electron-donating, which could reduce oxidative stability but improve solubility in polar solvents .

The 4-methylphenylsulfonyl moiety increases molecular weight and aromatic surface area, which may enhance π-π stacking interactions in drug-receptor complexes .

Synthetic and Commercial Considerations :

  • The discontinuation of CAS 359027-98-8 suggests challenges in scaling up dimethoxy-substituted derivatives, possibly due to synthetic complexity or instability .
  • High-purity production of methylsulfonyl analogs (e.g., CAS 432007-40-4) underscores their industrial relevance as API intermediates .

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